molecular formula C19H19NO5 B15109185 N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide

N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide

Cat. No.: B15109185
M. Wt: 341.4 g/mol
InChI Key: FFIMSDJULFUIPP-QPJJXVBHSA-N
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Description

This compound is an acetamide derivative featuring a (2E)-propenoyl (acryloyl) linker connecting a 3,4-dimethoxyphenyl group to a 4-hydroxyphenylacetamide scaffold. The trans-configuration (2E) of the propenoyl moiety and the substitution pattern (methoxy at C3/C4 and hydroxyl at C4 of the phenyl rings) are critical for its physicochemical and biological properties.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

N-[3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl]acetamide

InChI

InChI=1S/C19H19NO5/c1-12(21)20-14-6-8-17(23)15(11-14)16(22)7-4-13-5-9-18(24-2)19(10-13)25-3/h4-11,23H,1-3H3,(H,20,21)/b7-4+

InChI Key

FFIMSDJULFUIPP-QPJJXVBHSA-N

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone react in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . This reaction forms the core structure of the compound, which is then further modified to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols replace the acetamide moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioamides.

Scientific Research Applications

N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit oxidative enzymes, reducing the production of reactive oxygen species (ROS) and thereby exerting antioxidant effects .

Comparison with Similar Compounds

Curcumin Analogs (Cyclopentanone/Cyclohexanone Derivatives)

highlights curcumin analogs with cyclopentanone/cyclohexanone cores and substituents similar to the target compound. Key comparisons include:

Compound Substituents Key Activities Reference
(3e): Cyclopentanone derivative 3,4-Dimethoxy on both phenyls Strong antioxidant (radical scavenging), ACE inhibition, HIV-1 protease inhibition
(3d): Cyclopentanone derivative 4-Hydroxy-3-methoxy on both phenyls Potent ACE inhibition, antioxidant activity
Target compound 4-Hydroxyacetamide + 3,4-dimethoxy Inferred: Moderate-to-strong antioxidant/ACE inhibition due to similar groups

Structural Insights :

  • The acetamide group could enhance solubility compared to curcumin’s diketone structure, which is prone to hydrolysis .

N-Substituted 2-Arylacetamides

discusses N-substituted 2-arylacetamides, emphasizing their structural resemblance to benzylpenicillin and coordination capabilities. For example:

Compound Substituents Key Properties Reference
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide Dichlorophenyl + pyrazole Planar amide group, hydrogen-bonded dimers, non-toxic
Target compound 3,4-Dimethoxyphenyl + hydroxyl Inferred: Hydrogen-bonding potential, ligand coordination

Comparison :

  • The 3,4-dimethoxy and hydroxyl groups in the target compound may enhance hydrogen bonding (e.g., N–H⋯O interactions), influencing crystal packing and stability .

Dimethylamino Variant (Discontinued Analog)

and describe a structurally related compound, N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide (CAS 77695-59-1), which replaces the 3,4-dimethoxyphenyl with a dimethylamino group:

Property Dimethylamino Variant Target Compound (3,4-Dimethoxy)
Substituent Electron-donating dimethylamino Electron-donating methoxy + hydroxyl
Bioactivity Unknown (discontinued) Inferred: Improved metabolic stability
Applications Medicinal (unspecified) Likely broader enzyme inhibition potential

Key Difference :

  • The dimethylamino group may increase basicity, altering pharmacokinetics (e.g., membrane permeability) compared to the methoxy/hydroxy-substituted target compound .

Pesticide Analogs (Dimethomorph)

references dimethomorph (P-713), a morpholine-containing acryloyl derivative with chlorophenyl and dimethoxyphenyl groups:

Property Dimethomorph Target Compound
Core Structure Morpholine ring Acetamide + hydroxylphenyl
Substituents 4-Chlorophenyl + 3,4-dimethoxyphenyl 3,4-Dimethoxyphenyl + 4-hydroxyphenylacetamide
Application Agricultural fungicide Inferred: Pharmaceutical (enzyme inhibition)

Structural Implications :

  • The morpholine ring in dimethomorph enhances rigidity, favoring pesticidal activity, whereas the acetamide in the target compound may support drug-like properties (e.g., oral bioavailability) .

Research Findings and Inferred Activity Profile

While direct data for the target compound is sparse, its structural features suggest:

  • Antioxidant Activity : Methoxy and hydroxyl groups likely contribute to radical scavenging, akin to curcumin analogs .
  • ACE/Tyrosinase Inhibition : The planar acryloyl group and hydrogen-bonding acetamide may mimic ACE inhibitors like compound 3d .

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